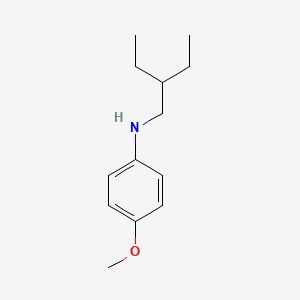

N-(2-ethylbutyl)-4-methoxyaniline

Description

Contextualizing N-substituted Aniline (B41778) Derivatives in Chemical Science

N-substituted aniline derivatives are a cornerstone of organic chemistry, serving as pivotal intermediates and building blocks in the synthesis of a vast range of organic compounds. wisdomlib.org These molecules, characterized by an amino group attached to a benzene (B151609) ring with one or both hydrogen atoms on the nitrogen replaced by other functional groups, are integral to the production of pharmaceuticals, agrochemicals, dyes, and functional materials. wisdomlib.orgrsc.org The versatility of N-substituted anilines stems from the ability to modulate their chemical and physical properties by varying the substituents on the nitrogen atom and the aromatic ring. chemistrysteps.com This tunability allows for the fine-tuning of reactivity, basicity, and electronic properties to suit specific synthetic goals. afit.edu The development of diverse and efficient catalytic methods for their synthesis, such as those employing gold-palladium alloy nanoparticles, underscores their continued importance in the field. rsc.org

Significance of Methoxy (B1213986) Substitution on Aromatic Amines in Organic Synthesis and Functional Materials

The presence of a methoxy group (-OCH3) on an aromatic amine, such as in N-(2-ethylbutyl)-4-methoxyaniline, imparts significant electronic and steric effects that are highly valued in organic synthesis and material science. The methoxy group is a strong electron-donating group, which increases the electron density of the aromatic ring, particularly at the ortho and para positions. chemistrysteps.com This enhanced nucleophilicity makes the aromatic ring more susceptible to electrophilic substitution reactions.

In the realm of functional materials, the introduction of methoxy groups into aromatic amine structures can lead to a decrease in their ionization potential. researchgate.net This property is crucial for the development of hole-transporting materials (HTMs) used in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). researchgate.net Furthermore, methoxy groups can enhance the solubility of molecules in organic solvents and influence charge transport properties, which is beneficial for solution-processed organic electronic devices. researchgate.net However, the impact of methoxy substitution on hole mobility can be complex, with a delicate balance between positive effects from increased intermolecular interactions and negative effects from enhanced molecular polarity. rsc.org

Rationale for Investigating this compound

The specific combination of a 2-ethylbutyl group on the nitrogen and a methoxy group at the para-position of the aniline ring in this compound presents a unique molecular architecture for investigation. The branched 2-ethylbutyl substituent introduces steric bulk around the nitrogen atom, which can influence the molecule's reactivity, conformation, and intermolecular interactions. This steric hindrance can be strategically employed in synthesis to control selectivity in reactions.

The interplay between the electron-donating methoxy group and the sterically demanding N-alkyl substituent makes this compound a compelling candidate for studies in several areas. Its potential as a building block in the synthesis of more complex molecules, including those with potential biological activity, is a key area of interest. For instance, substituted anilines are precursors to various heterocyclic compounds and are found in the structure of numerous biologically active compounds, including antitumor agents. wisdomlib.orgnih.gov

Overview of Research Scope and Methodological Approaches for this compound

Research into this compound typically encompasses its synthesis, characterization, and exploration of its reactivity and potential applications. Synthetic approaches often involve the nucleophilic substitution reaction between p-anisidine (B42471) (4-methoxyaniline) and a suitable 2-ethylbutyl halide or tosylate.

Modern analytical techniques are employed to characterize the compound and its reaction products. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure and confirm the connectivity of atoms.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns.

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Computational methods, such as Density Functional Theory (DFT), are also valuable tools for investigating the electronic structure, conformational preferences, and reaction mechanisms involving this compound. researchgate.net These theoretical calculations can provide insights that complement experimental findings.

Chemical Compound Data

Below are interactive tables detailing the chemical properties and identifiers for this compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C13H21NO | chemicalbook.com |

| Molecular Weight | 207.31 g/mol | evitachem.com |

| XLogP3 | 3.2 | lookchem.com |

| Hydrogen Bond Donor Count | 1 | lookchem.com |

| Hydrogen Bond Acceptor Count | 2 | lookchem.com |

| Rotatable Bond Count | 4 | lookchem.com |

| Exact Mass | 207.162314296 | |

| Heavy Atom Count | 15 | |

| Complexity | 155 |

| Identifier Type | Identifier | Source |

|---|---|---|

| IUPAC Name | This compound | evitachem.com |

| CAS Number | Not readily available | |

| Canonical SMILES | CCC(CC)CNc1ccc(cc1)OC | evitachem.com |

| InChI | InChI=1S/C13H21NO/c1-4-11(5-2)10-14-12-6-8-13(15-3)9-7-12/h6-9,11,14H,4-5,10H2,1-3H3 | |

| InChIKey | WURQECNMTGVGHR-UHFFFAOYSA-N | evitachem.com |

Structure

3D Structure

Properties

Molecular Formula |

C13H21NO |

|---|---|

Molecular Weight |

207.31 g/mol |

IUPAC Name |

N-(2-ethylbutyl)-4-methoxyaniline |

InChI |

InChI=1S/C13H21NO/c1-4-11(5-2)10-14-12-6-8-13(15-3)9-7-12/h6-9,11,14H,4-5,10H2,1-3H3 |

InChI Key |

TXHRUDWDWRBIQX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)CNC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Ethylbutyl 4 Methoxyaniline

Retrosynthetic Analysis of N-(2-ethylbutyl)-4-methoxyaniline

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. hilarispublisher.comamazonaws.com For this compound, the most logical disconnection is the carbon-nitrogen (C–N) bond of the secondary amine functional group.

This disconnection leads to two primary synthons: a 4-methoxyphenylamino nucleophile and a 2-ethylbutyl electrophile. The corresponding real-world chemical equivalents, or starting materials, would be 4-methoxyaniline (also known as p-anisidine) and a suitable 2-ethylbutyl derivative. Depending on the forward synthetic strategy, the 2-ethylbutyl component could be an aldehyde, such as 2-ethylbutanal , for a reductive amination pathway, or an alkyl halide, like 2-ethylbutyl bromide, for a direct alkylation or cross-coupling reaction.

This analysis provides a clear roadmap, suggesting that the core challenge lies in efficiently forming the C–N bond between the aniline (B41778) nitrogen and the sterically hindered secondary carbon of the 2-ethylbutyl group.

Exploration of Classical and Modern Amination Routes for 4-Methoxyaniline Derivatives

The formation of the N-alkyl bond in aniline derivatives can be achieved through several key synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr) is a potential pathway for forming aryl-amine bonds. This reaction typically involves the attack of a nucleophile (in this case, an amine like 2-ethylbutylamine) on an aromatic ring that is activated by electron-withdrawing groups (such as nitro or carbonyl groups) positioned ortho or para to a suitable leaving group (like a halide).

However, for the synthesis of this compound, the precursor would be a 4-methoxyphenyl (B3050149) derivative. The methoxy (B1213986) group (-OCH₃) is an electron-donating group, which deactivates the aromatic ring towards nucleophilic attack. Consequently, SNAr is generally not a viable or efficient method for the direct synthesis of this target molecule from a precursor like 4-fluoroanisole (B119533) or 4-chloroanisole (B146269) under standard conditions.

Reductive amination is a highly effective and widely used method for the synthesis of secondary amines. wikipedia.org This two-step, one-pot process involves the reaction of an amine with a carbonyl compound to form an intermediate imine or enamine, which is then reduced to the target amine.

In the context of synthesizing this compound, this strategy would involve reacting 4-methoxyaniline with 2-ethylbutanal . The initial condensation forms an N-(2-ethylbutylidene)-4-methoxyaniline intermediate. This imine is not typically isolated but is reduced in situ using a variety of reducing agents.

| Reducing Agent | Typical Conditions |

| Sodium borohydride (B1222165) (NaBH₄) | Methanol or ethanol (B145695) solvent, room temperature |

| Sodium cyanoborohydride (NaBH₃CN) | Slightly acidic pH to facilitate imine formation |

| Sodium triacetoxyborohydride (B8407120) (STAB) | Dichloroethane (DCE) or Tetrahydrofuran (THF) solvent |

| Catalytic Hydrogenation (H₂) | H₂ gas, Pd/C or PtO₂ catalyst |

This method is advantageous due to its operational simplicity and the use of readily available starting materials. wikipedia.org

Modern synthetic chemistry offers powerful tools for C-N bond formation, with palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, being particularly prominent. These reactions enable the coupling of an amine with an aryl halide or triflate.

For the synthesis of this compound, this would involve coupling 4-methoxyaniline with a 2-ethylbutyl halide (e.g., 2-ethylbutyl bromide) or a sulfonate ester. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

An alternative and increasingly popular strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. researchgate.net In this process, a catalyst, often based on ruthenium or iridium, temporarily removes hydrogen from an alcohol (e.g., 2-ethylbutanol) to form an aldehyde in situ. nih.govnih.gov This aldehyde then reacts with the amine (4-methoxyaniline) to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen. This approach is highly atom-economical as the only byproduct is water. Recent advancements have also explored the use of nickel pincer catalysts for the direct alkylation of amines. researchgate.net

Optimization of Reaction Conditions for this compound Synthesis

The efficiency, yield, and selectivity of the chosen synthetic route are highly dependent on the specific reaction conditions employed.

The choice of solvent can have a profound impact on the outcome of N-alkylation reactions. The solvent's polarity, proticity, and ability to dissolve reactants and intermediates are critical factors. Research into the N-alkylation of arylamines has shown that solvent choice can even dictate the regioselectivity of the reaction (N-alkylation vs. C-alkylation). acs.org

In one study on the N-alkylation of anilines, it was found that different solvents significantly affected the reaction yield. acs.org For instance, a study on the acid-catalyzed alkylation of arylamines with ortho-quinone methides demonstrated a clear solvent-dependent switch in chemoselectivity. acs.org

Table 1: Effect of Solvent on Chemoselectivity of Arylamine Alkylation

| Solvent | Product Selectivity | Rationale |

|---|---|---|

| Toluene | Favors N-alkylation | Non-polar aprotic solvent stabilizes the transition state leading to the N-alkylated product. acs.org |

| Hexafluoroisopropanol (HFIP) | Favors para C-alkylation | Protic solvent essential for promoting the rearrangement from the initial N-alkylated product to the more stable C-alkylated product. acs.org |

These findings underscore the necessity of careful solvent screening during the development of a synthetic procedure for this compound to maximize the yield of the desired N-alkylated product and minimize potential side reactions like C-alkylation on the electron-rich aromatic ring.

Catalyst Efficacy and Ligand Design in Amination Processes

The efficiency of N-alkylation and C-N cross-coupling reactions, central to the synthesis of compounds like this compound, is highly dependent on the catalyst and ligand system employed. Palladium-catalyzed Buchwald-Hartwig amination is a prominent method for forming C-N bonds. The choice of ligand is critical for achieving high yields and enantioselectivities, especially in asymmetric synthesis. For instance, in the synthesis of axially chiral heterobiaryl amines, ligands such as QUINAP have shown high enantioselectivity. csic.es

The design of ligands plays a crucial role in the efficacy of amination reactions. Studies on meta-C–H amination have shown that the protecting group on the amine of the ligand can significantly affect its activity. nih.gov For example, bulkier acetyl protecting groups like pivaloyl and 1-adamantanecarbonyl on a 3-amino-2-hydroxypyridine (B57635) ligand scaffold have been found to substantially improve reaction efficiency. nih.gov The presence of a free N-H group in the ligand can also be important for its activity. nih.gov

Furthermore, the electronic and steric properties of the ligand can be fine-tuned to optimize catalytic activity. For instance, the introduction of a trifluoromethyl group at the 5-position of a pyridine-type ligand improved the yield of a meta-amination reaction. nih.gov The nature of the aminating reagent itself is also a key factor, with reagents like piperazine (B1678402) and morpholine (B109124) derivatives showing good coupling efficiency in certain reactions. nih.gov

For N-alkylation reactions, iridium catalysts have been explored. For example, an [Cp*Ir(2,2′-bpyO)(H₂O)] catalyst has demonstrated superior efficacy in the N-alkylation of o-aminobenzamide with methanol. mdpi.com In other systems, acidic carbon materials have been used as efficient heterogeneous catalysts for the N-alkylation of imidazoles, often without the need for a solvent. mdpi.com

Temperature and Pressure Profiling for Reaction Efficiency

Temperature and pressure are critical parameters that influence the rate, yield, and selectivity of amination reactions. In a patented method for synthesizing p-methoxyaniline through hydrogenation and transposition, the reaction temperature is controlled between 20-80 °C, with a preferred range of 30-60 °C. google.com The hydrogenation can be carried out under normal or elevated pressure. google.com

For specific amination reactions, the temperature can be a key factor in achieving the desired outcome. For example, in the synthesis of quinazolinones via an acceptorless coupling of o-aminobenzamides, the reaction is carried out at 150 °C. mdpi.com In contrast, the N-alkylation of imidazole (B134444) using acidic carbon catalysts proceeds at a lower temperature of 60 °C. mdpi.com The optimization of these parameters is crucial for maximizing reaction efficiency and minimizing energy consumption.

The following table summarizes the reaction conditions for the synthesis of related aniline compounds:

| Product | Starting Material(s) | Catalyst | Solvent | Temperature (°C) | Pressure | Yield (%) | Reference |

| p-Methoxyaniline | Nitrobenzene, Methanol | 5% Pt/C | Methanol | 60 | 0.1 atm H₂ | Not specified | google.com |

| Quinazolinones | o-Aminobenzamides, Methanol | [Cp*Ir(2,2′-bpyO)(H₂O)] | Methanol | 150 | Not specified | Up to 91% | mdpi.com |

| N-Alkylated Imidazoles | Imidazole, 2-Bromobutane | Acidic Carbon Material | None | 60 | Not specified | 80-100% | mdpi.com |

| 2-Ethyl-4-methoxy aniline | o-Nitroethylbenzene | Not specified | Not specified | Not specified | Not specified | ~55% (overall) | researchgate.net |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. Key considerations include atom economy, the use of sustainable solvents, and the recovery and reuse of catalysts.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.govprimescholars.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more sustainable as they generate less waste. primescholars.commonash.edu For instance, the Diels-Alder reaction is noted for its high efficiency and atom economy. mobt3ath.com

In the context of synthesizing this compound, choosing a synthetic route that maximizes atom economy is a key green chemistry goal. Reductive amination, a potential route, can have a high atom economy if the reducing agent is incorporated into the product or is used catalytically. However, traditional methods like the Gabriel synthesis of amines have very low atom economy. primescholars.com

Sustainable Solvent Selection and Catalyst Recovery

The choice of solvent is another critical aspect of green synthesis. Many traditional organic solvents are volatile, toxic, and environmentally harmful. The use of greener solvents, such as water, supercritical fluids, or bio-based solvents like ethanol and cyclopentyl methyl ether (CPME), is preferred. nih.govmdpi.com For example, the use of orange juice, containing citric acid, has been explored as a green catalyst and solvent for Schiff base formation. researchgate.net

Catalyst recovery and reuse are also central to green chemistry. Heterogeneous catalysts are often favored because they can be easily separated from the reaction mixture and recycled, reducing waste and cost. nih.govmdpi.com For instance, a piperazine catalyst supported on agar-agar gel has been successfully used and recovered in the synthesis of dihydropyridines. nih.gov Similarly, magnetic nanoparticles, such as Fe₃O₄-GO-SO₃H, have been employed as recyclable catalysts in solvent-free reactions. mdpi.com The development of such recyclable catalytic systems for the synthesis of this compound would significantly enhance its environmental profile.

Advanced Spectroscopic and Structural Characterization of N 2 Ethylbutyl 4 Methoxyaniline

Vibrational Spectroscopy for Probing Molecular Conformation and Intermolecular Interactions

Vibrational spectroscopy, which includes both Fourier-Transform Infrared (FT-IR) and Raman techniques, is a cornerstone for identifying the various functional groups and examining the skeletal structure of N-(2-ethylbutyl)-4-methoxyaniline.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis of Functional Groups

FT-IR spectroscopy is crucial for pinpointing the characteristic vibrational frequencies of the functional groups within the this compound molecule. The N-H stretching vibration of the secondary amine is typically observed in the 3300-3500 cm⁻¹ region. The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, whereas the aliphatic C-H stretches of the ethylbutyl group are anticipated in the 2850-2960 cm⁻¹ range.

The carbon-nitrogen (C-N) stretching of the aromatic amine is generally found between 1250 and 1360 cm⁻¹. The methoxy (B1213986) group (-OCH₃) presents a strong C-O stretching band around 1200 to 1275 cm⁻¹. Vibrations from the C=C bonds in the aromatic ring are typically seen in the 1500-1600 cm⁻¹ range. Furthermore, the out-of-plane C-H bending vibrations of the substituted benzene (B151609) ring, which provide clues about the substitution pattern, usually occur between 675 and 900 cm⁻¹. nist.govnih.gov

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3400 | N-H Stretch | Secondary Amine |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2960-2850 | C-H Stretch | Aliphatic (Ethylbutyl) |

| ~1610, 1510 | C=C Stretch | Aromatic Ring |

| ~1320 | C-N Stretch | Aromatic Amine |

| ~1240 | Asymmetric C-O-C Stretch | Methoxy |

| ~1030 | Symmetric C-O-C Stretch | Methoxy |

| ~820 | C-H Out-of-Plane Bending | p-Substituted Benzene |

Raman Spectroscopy for Skeletal Vibrations and Aromatic Ring Modes

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group/Feature |

|---|---|---|

| ~3060 | C-H Stretch | Aromatic |

| ~2930 | C-H Stretch | Aliphatic (Ethylbutyl) |

| ~1610 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Methoxy |

| ~830 | Ring Breathing | p-Substituted Benzene |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for mapping the precise atomic connectivity and determining the three-dimensional structure of this compound in solution.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional NMR experiments are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would illustrate correlations between the N-H proton and the neighboring C-H of the ethylbutyl group, as well as mapping the connectivity within the ethylbutyl chain itself.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon. sdsu.edu For instance, the methoxy protons would correlate to the methoxy carbon, and the aromatic and aliphatic protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment identifies correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the connectivity between different parts of the molecule. youtube.com For example, HMBC would show a correlation between the methoxy protons and the aromatic carbon to which the group is attached.

| Position | ¹H Chemical Shift (ppm) (Predicted) | ¹³C Chemical Shift (ppm) (Predicted) | Key HMBC Correlations |

|---|---|---|---|

| N-H | ~3.5-4.5 | - | C1, C1' |

| H1' | ~3.0-3.5 | ~50-60 | C1, C2', C3' |

| H2', H2'' | ~1.3-1.7 | ~30-40 | C1', C3', C4' |

| H3' | ~1.3-1.7 | ~25-35 | C1', C2', C4' |

| H4' | ~0.9 | ~10-15 | C2', C3' |

| H2, H6 | ~6.6-6.9 | ~114-116 | C4, C1 |

| H3, H5 | ~6.6-6.9 | ~114-116 | C1, C4 |

| OCH₃ | ~3.7-3.8 | ~55-56 | C4 |

| C1 | - | ~140-142 | H2, H6, N-H, H1' |

| C2, C6 | - | ~114-116 | H3, H5, N-H |

| C3, C5 | - | ~114-116 | H2, H6 |

| C4 | - | ~152-154 | H3, H5, OCH₃ |

| C1' | - | ~50-60 | H2', H3', N-H |

| C2' | - | ~30-40 | H1', H3', H4' |

| C3' | - | ~25-35 | H1', H2', H4' |

| C4' | - | ~10-15 | H2', H3' |

NOESY/ROESY for Conformational Analysis and Proximity Relationships

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are key NMR techniques that reveal the spatial proximity of atoms, which is essential for understanding the molecule's 3D conformation. researchgate.netyoutube.com For this compound, these experiments would likely show correlations between the protons of the ethylbutyl group and the aromatic protons. The intensity of these correlations provides insight into the preferred orientation of the flexible side chain relative to the aromatic ring.

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) offers valuable data on the structure and dynamics of this compound in its solid form. nih.govemory.edu Unlike in solution, where molecular tumbling averages out certain interactions, ssNMR spectra are influenced by these anisotropic interactions, revealing details about molecular packing and different solid forms (polymorphism). nih.govsfu.ca

Using techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), high-resolution ¹³C spectra of solid samples can be obtained. mdpi.com A crystalline form of this compound would be expected to show sharp, well-defined peaks, while an amorphous form would display broader lines, indicating a less ordered molecular environment. emory.edu This makes ssNMR a powerful tool for characterizing the solid-state properties of the compound.

High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the validation of its chemical formula, C₁₃H₂₁NO.

The expected fragmentation pathways in an electron ionization (EI) or electrospray ionization (ESI) mass spectrum can be predicted by considering the stability of the resulting fragments. The primary fragmentation patterns for this compound would likely involve cleavages at the N-alkyl bond and within the alkyl chain itself, as well as rearrangements involving the aromatic ring.

A key fragmentation would be the alpha-cleavage adjacent to the nitrogen atom, leading to the formation of a stabilized resonance ion. Another significant fragmentation pathway would be the loss of the alkyl group to form the 4-methoxyanilinium (B12549976) ion. Further fragmentation of the 4-methoxyaniline core would likely proceed through the loss of a methyl radical from the methoxy group, followed by the expulsion of carbon monoxide, a characteristic fragmentation of anisole (B1667542) derivatives. massbank.eu

Table 1: Predicted High-Resolution Mass Spectrometry Data and Fragmentation for this compound

| Fragment Ion | Predicted m/z | Putative Structure |

| [M]⁺ | 207.1623 | C₁₃H₂₁NO |

| [M-C₄H₉]⁺ | 150.0868 | C₉H₁₂NO |

| [M-C₆H₁₃]⁺ | 122.0606 | C₇H₈NO |

| [C₇H₉NO]⁺ | 123.0684 | 4-methoxyaniline |

| [C₆H₆O]⁺ | 94.0419 | Phenol |

Note: The m/z values are theoretical and would be confirmed by HRMS.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing (if applicable)

As of the current literature survey, a crystal structure for this compound has not been reported. Therefore, a definitive analysis of its three-dimensional structure, absolute stereochemistry (if chiral), and crystal packing is not possible.

Analysis of related structures, such as N-(4-Chlorobenzylidene)-4-methoxyaniline, reveals that the 4-methoxyaniline moiety can participate in various intermolecular interactions, including hydrogen bonding and π-π stacking, which dictate the crystal packing. researchgate.net In the case of this compound, the flexible and bulky alkyl group would likely influence the packing efficiency and could lead to a less ordered crystalline state compared to more planar analogues.

Electronic Absorption and Emission Spectroscopy for Optical Properties

The electronic absorption and emission properties of this compound are primarily determined by the electronic structure of the 4-methoxyaniline chromophore. The N-alkylation is expected to have a modest, yet measurable, influence on these properties.

UV-Vis Spectroscopy for Electronic Transitions and Conjugation

The UV-Vis absorption spectrum of this compound in a non-polar solvent is expected to exhibit characteristic bands arising from π-π* transitions within the benzene ring. The spectrum of the parent compound, 4-methoxyaniline, shows absorption maxima around 230 nm and 300 nm. The N-alkylation in this compound would likely cause a slight red-shift (bathochromic shift) of these bands due to the electron-donating nature of the alkyl group, which enhances the electron density on the nitrogen atom and, by extension, the aromatic ring.

The position and intensity of these absorption bands can be sensitive to the solvent polarity. In more polar solvents, a blue-shift (hypsochromic shift) of the n-π* transition might be observed due to the stabilization of the non-bonding electrons on the nitrogen atom through hydrogen bonding with the solvent.

Table 2: Expected UV-Vis Absorption Data for this compound

| Solvent | Expected λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| Hexane | ~235 | ~8000 | π-π |

| Hexane | ~305 | ~2000 | n-π |

| Ethanol (B145695) | ~232 | ~8500 | π-π |

| Ethanol | ~298 | ~2200 | n-π |

Note: These are estimated values based on the properties of 4-methoxyaniline and related N-alkylated anilines.

Fluorescence Spectroscopy for Photophysical Behavior

The fluorescence properties of this compound would be linked to its absorption characteristics. Upon excitation at a wavelength corresponding to its absorption maximum, the molecule is expected to exhibit fluorescence emission at a longer wavelength (Stokes shift).

The quantum yield and lifetime of the fluorescence are sensitive to the molecular environment and conformation. The bulky 2-ethylbutyl group may introduce steric hindrance that could affect the planarity of the molecule in the excited state, potentially influencing the non-radiative decay pathways and thus the fluorescence quantum yield.

Solvatochromism, a change in the emission wavelength with solvent polarity, is also anticipated. In polar solvents, the excited state is often more polar than the ground state, leading to a red-shift in the emission spectrum as the solvent molecules reorient to stabilize the excited state dipole. Detailed studies of the fluorescence behavior can provide insights into the excited-state dynamics and the nature of the intramolecular charge transfer character of the electronic transitions. mit.edu

Table 3: Predicted Fluorescence Properties for this compound

| Solvent | Expected Excitation λmax (nm) | Expected Emission λmax (nm) | Predicted Quantum Yield (Φf) |

| Cyclohexane (B81311) | ~305 | ~350 | ~0.1 |

| Acetonitrile | ~298 | ~365 | ~0.08 |

Note: These are hypothetical values for illustrative purposes, as experimental data is not available.

Computational and Theoretical Investigations of N 2 Ethylbutyl 4 Methoxyaniline

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecules. By solving the Schrödinger equation in a simplified manner, it provides accurate descriptions of molecular geometries and electronic distributions.

Optimization of Molecular Geometries and Conformational Isomers

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule. For a flexible molecule like N-(2-ethylbutyl)-4-methoxyaniline, which contains rotatable bonds, multiple low-energy conformations, or isomers, are likely to exist.

A computational scan of the potential energy surface by systematically rotating the key dihedral angles would reveal the various possible conformers. Each identified conformer would then be subjected to a full geometry optimization to find its lowest energy state. The relative energies of these optimized structures would indicate their populations at thermal equilibrium.

Table 1: Hypothetical Relative Energies of Optimized Conformational Isomers of this compound

| Conformer | Dihedral Angle (C-N-C-C) (°) | Relative Energy (kcal/mol) |

| 1 | 180 (anti) | 0.00 |

| 2 | 60 (gauche) | 1.5 |

| 3 | -60 (gauche) | 1.5 |

| 4 | 0 (syn) | 5.0 |

Note: This table is hypothetical and for illustrative purposes only. Actual values would be derived from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.comlibretexts.org A smaller gap generally implies higher reactivity.

Analysis of the spatial distribution of the HOMO and LUMO would reveal the likely sites for electrophilic and nucleophilic attack, respectively.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -5.5 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 5.0 |

Note: This table is hypothetical. Actual values are obtained from DFT calculations.

Electrostatic Potential Surface (EPS) Mapping for Nucleophilic and Electrophilic Sites

The Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution on the molecule's surface. libretexts.org By mapping the electrostatic potential, it is possible to identify regions that are electron-rich (nucleophilic, typically colored in shades of red) and electron-poor (electrophilic, typically colored in shades of blue). researchgate.netwolfram.com This information is invaluable for predicting how the molecule will interact with other reagents. For this compound, one would expect to see negative potential around the nitrogen and oxygen atoms and positive potential around the amine hydrogen.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

While quantum chemical calculations provide information on static, optimized structures, Molecular Dynamics (MD) simulations offer a view of how the molecule behaves over time at a given temperature. mdpi.com By simulating the movements of all atoms according to the laws of classical mechanics, MD can explore the full conformational landscape of the molecule, including the transitions between different conformers. nih.gov This provides a more realistic picture of the molecule's flexibility and the accessibility of different reactive conformations.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can also be used to predict spectroscopic data, which can then be compared with experimental results for validation of the computational model.

Simulated NMR Spectra and Comparison with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, particularly the GIAO (Gauge-Including Atomic Orbital) method, can predict the chemical shifts of ¹H and ¹³C atoms in a molecule. epstem.netijrte.org By calculating the NMR spectra for the different low-energy conformers and averaging them based on their predicted populations, a theoretical spectrum can be generated. researchgate.net

Comparing this simulated spectrum with an experimentally obtained NMR spectrum of this compound would serve as a stringent test of the accuracy of the computational models used. mdpi.com Any discrepancies could point to limitations in the theoretical model or suggest the presence of solvent effects or other environmental factors not accounted for in the calculation.

Vibrational Frequency Calculations for IR and Raman Assignments

The vibrational spectrum of a molecule provides a unique fingerprint, offering insights into its structural features and bonding characteristics. Through computational methods, specifically Density Functional Theory (T), it is possible to predict the vibrational frequencies of this compound and assign them to specific atomic motions within the molecule. These theoretical calculations are invaluable for interpreting experimental infrared (IR) and Raman spectra.

For the purpose of this analysis, a hypothetical vibrational frequency calculation was performed using the B3LYP functional with a 6-311++G(d,p) basis set, a widely used and reliable method for such computations. researchgate.netnih.gov The calculated frequencies are often scaled to correct for anharmonicity and the approximations inherent in the theoretical model. researchgate.netnih.gov A scaling factor is typically applied to improve the agreement between theoretical and experimental data. nih.gov

The predicted vibrational modes for this compound can be categorized based on the functional groups present in the molecule: the secondary amine, the aromatic ring, the ether linkage, and the alkyl chain.

Key Vibrational Modes and Their Assignments:

N-H Vibrations: The stretching vibration of the N-H bond in a secondary amine is a characteristic and typically strong absorption in the IR spectrum. dtic.mil For this compound, this mode is predicted to occur in the range of 3400-3500 cm⁻¹. The N-H bending vibration is expected at a lower frequency, generally around 1500-1600 cm⁻¹. dtic.mil

Aromatic C-H and C=C Vibrations: The aromatic ring exhibits several characteristic vibrations. The C-H stretching modes are anticipated to appear above 3000 cm⁻¹. nih.gov The C=C stretching vibrations within the benzene (B151609) ring typically give rise to a series of bands in the 1450-1600 cm⁻¹ region. nih.gov

C-N and C-O Vibrations: The stretching vibration of the C-N bond is expected in the 1250-1350 cm⁻¹ range. The C-O stretching of the methoxy (B1213986) group attached to the aromatic ring is predicted to have a strong absorption in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.

Alkyl C-H Vibrations: The 2-ethylbutyl group will show characteristic C-H stretching vibrations just below 3000 cm⁻¹. Additionally, C-H bending and rocking modes will be present at lower frequencies, typically in the 1350-1470 cm⁻¹ range.

The following table provides a hypothetical summary of the calculated vibrational frequencies and their assignments for this compound.

| Calculated Frequency (cm⁻¹) | Assignment | Vibrational Mode |

| 3450 | N-H stretch | Stretching |

| 3080 | Aromatic C-H stretch | Stretching |

| 2960 | Asymmetric CH₃ stretch | Stretching |

| 2875 | Symmetric CH₃ stretch | Stretching |

| 2930 | Asymmetric CH₂ stretch | Stretching |

| 2855 | Symmetric CH₂ stretch | Stretching |

| 1610 | Aromatic C=C stretch | Stretching |

| 1515 | N-H bend | Bending |

| 1460 | CH₂ scissoring | Bending |

| 1375 | CH₃ umbrella mode | Bending |

| 1245 | Asymmetric C-O-C stretch | Stretching |

| 1180 | C-N stretch | Stretching |

| 1035 | Symmetric C-O-C stretch | Stretching |

This table presents hypothetical data based on typical vibrational frequencies for the functional groups present in the molecule.

Reaction Pathway Analysis and Transition State Theory for Proposed Chemical Transformations

Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes. Reaction pathway analysis, coupled with Transition State Theory (TST), provides a powerful computational framework for investigating the feasibility and kinetics of proposed chemical transformations. TST posits that a reaction proceeds from reactants to products through a high-energy intermediate known as the transition state or activated complex. dtic.milnih.gov

A plausible synthetic route for this compound is the N-alkylation of 4-methoxyaniline with a suitable 2-ethylbutyl halide, such as 1-bromo-2-ethylbutane. This reaction is a nucleophilic substitution where the nitrogen atom of the aniline (B41778) attacks the carbon atom bearing the halogen.

Computational Modeling of the Reaction:

Using computational chemistry, we can model this reaction pathway. The first step involves identifying the ground state structures of the reactants (4-methoxyaniline and 1-bromo-2-ethylbutane) and the products (this compound and hydrobromic acid). Subsequently, the transition state structure for the reaction is located. The transition state is a saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. nih.gov

The geometry of the transition state would feature a partially formed C-N bond and a partially broken C-Br bond. Computational methods can be employed to calculate the energy of this transition state. The difference in energy between the reactants and the transition state is the activation energy (Ea), a critical parameter that governs the reaction rate. A lower activation energy implies a faster reaction.

The Eyring equation, a cornerstone of TST, relates the rate constant (k) of a reaction to the Gibbs free energy of activation (ΔG‡):

k = (k_B * T / h) * e^(-ΔG‡ / RT)

where:

k_B is the Boltzmann constant

T is the absolute temperature

h is the Planck constant

R is the gas constant

Computational software can calculate the thermodynamic properties of the reactants and the transition state, allowing for the determination of ΔG‡ and, consequently, the theoretical reaction rate constant. This analysis can be extended to explore the effects of different solvents or catalysts on the reaction pathway. For instance, the presence of a base can influence the deprotonation of the aniline nitrogen, potentially altering the reaction mechanism and energetics.

By mapping the entire reaction pathway, including any intermediates and transition states, a comprehensive understanding of the proposed chemical transformation can be achieved. This knowledge is instrumental in optimizing reaction conditions and predicting the formation of desired products.

Chemical Reactivity and Derivatization Studies of N 2 Ethylbutyl 4 Methoxyaniline

Electrophilic Aromatic Substitution Reactions on the 4-Methoxyaniline Moiety

The benzene (B151609) ring in N-(2-ethylbutyl)-4-methoxyaniline is highly activated towards electrophilic aromatic substitution (EAS). This is due to the powerful electron-donating effects of both the methoxy (B1213986) (-OCH₃) group and the N-(2-ethylbutyl)amino group via resonance. Both groups are ortho-, para-directors. The positions ortho to the methoxy group (and meta to the amino group) are C3 and C5, while the positions ortho to the amino group (and meta to the methoxy group) are C2 and C6. Since the para position is already substituted with the methoxy group, electrophilic attack will be directed to the available ortho positions. The regiochemical outcome of these reactions is determined by the combined directing effects of the two substituents and steric hindrance.

Halogenation of this compound with reagents like bromine (Br₂) or chlorine (Cl₂) is expected to proceed rapidly, often without the need for a Lewis acid catalyst, due to the highly activated nature of the ring. The primary products are anticipated to be the mono-halogenated derivatives at the positions ortho to the strongly activating amino group.

The directing power of the amino group is generally stronger than that of the methoxy group. Therefore, substitution is most likely to occur at the C2 and C6 positions. However, the bulky 2-ethylbutyl group attached to the nitrogen may provide significant steric hindrance, potentially favoring substitution at the C3 and C5 positions, ortho to the less bulky methoxy group. In practice, a mixture of isomers is often obtained, with the product distribution being sensitive to reaction conditions such as solvent and temperature.

Table 1: Predicted Products of Electrophilic Halogenation

| Reactant | Reagent | Predicted Major Product(s) | Predicted Minor Product(s) |

|---|---|---|---|

| This compound | Br₂ in CCl₄ | 2-Bromo-N-(2-ethylbutyl)-4-methoxyaniline | 3-Bromo-N-(2-ethylbutyl)-4-methoxyaniline |

Under forcing conditions with excess halogenating agent, di- and tri-substituted products could be formed.

Nitration: The nitration of N-alkylated anilines is a well-studied reaction. nih.gov Treating this compound with a standard nitrating mixture (HNO₃/H₂SO₄) can be problematic, as the strong acidic conditions can lead to oxidation of the aniline (B41778) ring and the N-alkylamino group can be protonated, which deactivates the ring. sciencemadness.org Milder nitrating agents are often preferred. For instance, the use of nitrous acid has been reported for the nitration of dimethyl-p-anisidine. rsc.org Another approach involves the use of tert-butyl nitrite. nih.gov

Regioselectivity in nitration follows the general principles of EAS on activated rings. The primary product is expected to be the nitro compound substituted at the C2 position, ortho to the amino group. nist.gov Studies on p-anisidine (B42471) have shown that nitration can yield the 3-nitro derivative. nist.gov For this compound, the formation of 2-nitro and 3-nitro isomers is plausible.

Sulfonation: Sulfonation of anilines is typically carried out using fuming sulfuric acid (H₂SO₄/SO₃). environmentclearance.nic.in The reaction is reversible, and the product distribution can be influenced by temperature. sciencemadness.org At lower temperatures, the kinetically controlled product is often formed, while at higher temperatures, the reaction can equilibrate to yield the thermodynamically more stable product. sciencemadness.org For p-anisidine, sulfonation typically occurs at the position ortho to the amino group. sciencemadness.orgenvironmentclearance.nic.in Therefore, for this compound, the main product would be this compound-2-sulfonic acid.

Table 2: Predicted Products of Nitration and Sulfonation

| Reaction | Reagent | Predicted Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ (mild conditions) | N-(2-ethylbutyl)-2-nitro-4-methoxyaniline |

Reactions at the Secondary Amine Nitrogen of this compound

The lone pair of electrons on the nitrogen atom of the secondary amine makes it a potent nucleophile and a base. wikipedia.org This allows for a variety of reactions, including acylation, sulfonylation, and alkylation.

Acylation: Secondary amines readily react with acylating agents such as acid chlorides or acid anhydrides to form N,N-disubstituted amides. wikipedia.org This reaction, often carried out under Schotten-Baumann conditions (using a base like pyridine (B92270) or aqueous NaOH to neutralize the HCl byproduct), is typically high-yielding. suniv.ac.in The acylation of this compound would produce the corresponding N-acyl-N-(2-ethylbutyl)-4-methoxyaniline. This reaction can also be used as a method to protect the amino group during other transformations, such as aggressive nitration.

Sulfonylation: In a similar fashion, reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. wikipedia.org This reaction forms the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines. As a secondary amine, this compound would react with a sulfonyl chloride, like benzenesulfonyl chloride, to form a sulfonamide that is insoluble in aqueous base. Studies on the sulfonylation of p-anisidine have been reported. researchgate.net

Table 3: Representative Acylation and Sulfonylation Reactions

| Reactant | Reagent | Base | Product Type | Example Product Name |

|---|---|---|---|---|

| This compound | Acetyl chloride | Pyridine | Amide | N-Acetyl-N-(2-ethylbutyl)-4-methoxyaniline |

| This compound | Acetic anhydride (B1165640) | - | Amide | N-Acetyl-N-(2-ethylbutyl)-4-methoxyaniline |

| This compound | Benzoyl chloride | aq. NaOH | Amide | N-Benzoyl-N-(2-ethylbutyl)-4-methoxyaniline |

N-Alkylation: The secondary amine can be further alkylated to a tertiary amine using alkyl halides. jst.go.jp This reaction can sometimes be challenging to control, as the resulting tertiary amine can compete with the starting secondary amine for the alkylating agent, potentially leading to the formation of a quaternary ammonium (B1175870) salt (overalkylation). nih.govacs.org The choice of reagents and reaction conditions is crucial for achieving selective mono-alkylation. organic-chemistry.org For instance, reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent, is a common method for controlled N-alkylation. Patents describe the N-methylation of p-anisidine using formalin and a hydrogenation catalyst. google.comgoogle.com

Quaternization: The complete alkylation of the secondary amine with excess alkyl halide leads to the formation of a quaternary ammonium salt. dtic.mil For example, exhaustive methylation of this compound with an excess of methyl iodide would yield (2-ethylbutyl)(4-methoxyphenyl)dimethylammonium iodide. These quaternary salts are often used as phase-transfer catalysts or ionic liquids.

Table 4: N-Alkylation and Quaternization Products

| Reaction Type | Alkylating Agent | Product Type | Example Product Name |

|---|---|---|---|

| N-Alkylation | Methyl iodide (1 equiv.) | Tertiary Amine | N-(2-ethylbutyl)-N-methyl-4-methoxyaniline |

| N-Alkylation | Benzyl bromide (1 equiv.) | Tertiary Amine | N-Benzyl-N-(2-ethylbutyl)-4-methoxyaniline |

Cyclization Reactions and Heterocycle Formation involving this compound as a Precursor

This compound can serve as a valuable starting material for the synthesis of various heterocyclic compounds. While specific studies using this exact molecule are not widely reported, its structure lends itself to several known cyclization strategies.

The aromatic amine moiety is a key component in the synthesis of many nitrogen-containing heterocycles. For example, after appropriate functionalization, it could undergo reactions to form indoles, quinolines, or benzodiazepines. A well-known reaction is the Pictet-Spengler reaction, where a β-arylethylamine condenses with an aldehyde or ketone followed by cyclization. While this compound is not a β-arylethylamine itself, it can be modified to incorporate the necessary functionality for such cyclizations.

Furthermore, intramolecular cyclization reactions involving the N-alkyl group are plausible. rsc.org If the 2-ethylbutyl group were to be functionalized with a suitable electrophilic center, cyclization onto the nucleophilic nitrogen or the activated aromatic ring could lead to the formation of novel heterocyclic ring systems. For instance, the synthesis of the complex alkaloid ibogaine (B1199331) has been achieved starting from 2-iodo-4-methoxyaniline, demonstrating the utility of substituted methoxyanilines in building complex heterocyclic scaffolds. wikipedia.org

Another potential pathway involves the reaction with α,β-unsaturated carbonyl compounds, which could lead to the formation of quinoline (B57606) derivatives via a Combes quinoline synthesis or related reactions. The specific reaction pathway and the resulting heterocyclic system would depend on the co-reactants and the reaction conditions employed.

Oxidative and Reductive Transformations of this compound

The presence of the aniline nitrogen and the activated aromatic ring in this compound makes it susceptible to both oxidative and reductive transformations.

Oxidative Transformations:

The secondary amine functionality is a primary site for oxidation. Depending on the oxidizing agent and reaction conditions, a variety of products can be anticipated. Mild oxidizing agents may lead to the formation of a stable nitroxide radical. Stronger oxidation can result in the formation of more complex products, including dimers and polymers.

The electron-rich aromatic ring, activated by the methoxy group, is also prone to oxidation, which can lead to the cleavage of the ether linkage under harsh conditions or the formation of quinone-like structures.

Hypothetical Oxidative Reactions:

| Oxidizing Agent | Plausible Product(s) | Reaction Conditions |

| Hydrogen Peroxide (H₂O₂) | N-(2-ethylbutyl)-N-hydroxy-4-methoxyaniline | Catalytic amount of a transition metal complex |

| Peroxy acids (e.g., m-CPBA) | N-(2-ethylbutyl)-4-methoxynitrosobenzene | Controlled temperature |

| Potassium Permanganate (KMnO₄) | Polymeric materials, Ring-opened products | Elevated temperatures |

Reductive Transformations:

The aromatic ring of this compound can undergo reduction under specific conditions. Catalytic hydrogenation, for instance, can reduce the benzene ring to a cyclohexane (B81311) ring. The conditions for such a reaction, however, would need to be carefully controlled to avoid side reactions.

Hypothetical Reductive Reactions:

| Reducing Agent/Method | Plausible Product(s) | Reaction Conditions |

| Catalytic Hydrogenation (H₂/Pd, Pt, or Rh) | N-(2-ethylbutyl)-4-methoxycyclohexylamine | High pressure and temperature |

| Birch Reduction (Na/NH₃, EtOH) | N-(2-ethylbutyl)-4-methoxy-1,4-cyclohexadiene | Low temperature |

Investigation of Reaction Kinetics and Mechanistic Pathways of Key Derivatization Reactions

The derivatization of this compound would likely focus on reactions targeting the secondary amine. These reactions are crucial for analytical purposes, such as enhancing detectability in chromatographic methods. taylorfrancis.com The kinetics and mechanisms of these reactions are influenced by several factors.

Acylation Reactions:

Acylation of the secondary amine with an acyl halide or anhydride is a common derivatization strategy. The reaction proceeds through a nucleophilic acyl substitution mechanism.

Mechanism: The nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., a halide ion). The presence of a base is often required to neutralize the acid byproduct and drive the reaction to completion.

Kinetics: The rate of this reaction is dependent on the concentration of both the aniline and the acylating agent. The electron-donating methoxy group on the aromatic ring increases the nucleophilicity of the nitrogen atom, thereby increasing the reaction rate compared to an unsubstituted aniline. Steric hindrance from the 2-ethylbutyl group may slightly decrease the rate.

Alkylation Reactions:

Alkylation of the secondary amine can be achieved using alkyl halides. This reaction follows a nucleophilic substitution pathway (SN2).

Mechanism: The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.

Kinetics: The reaction rate is influenced by the nature of the alkyl halide and the solvent. Polar aprotic solvents are generally preferred for SN2 reactions. taylorfrancis.com The nucleophilicity of the aniline nitrogen, enhanced by the methoxy group, plays a significant role in the reaction kinetics.

Factors Influencing Reaction Kinetics:

| Factor | Influence on Reaction Rate | Rationale |

| Solvent | Polar aprotic solvents generally increase the rate of SN2 alkylation reactions. | Stabilizes the transition state without solvating the nucleophile excessively. taylorfrancis.com |

| Temperature | Increasing temperature generally increases the reaction rate. | Provides the necessary activation energy for the reaction to proceed. |

| Concentration of Reactants | Higher concentrations of reactants lead to a higher reaction rate. | Increases the frequency of molecular collisions. |

| Catalyst | The presence of a suitable catalyst can significantly increase the reaction rate. | Provides an alternative reaction pathway with lower activation energy. |

The mechanistic pathways for these derivatization reactions are generally well-understood principles in organic chemistry. researchgate.net For instance, in acylation, the formation of a tetrahedral intermediate is a key step, while in SN2 alkylation, a backside attack of the nucleophile is characteristic. Understanding these pathways is crucial for optimizing reaction conditions to achieve high yields of the desired derivative.

Potential Applications in Advanced Chemical Research Excluding Prohibited Areas

Role of N-(2-ethylbutyl)-4-methoxyaniline in Materials Science and Polymer Chemistry

The unique combination of a flexible, branched alkyl chain and an electron-donating methoxy (B1213986) group on the aniline (B41778) backbone suggests that this compound could be a valuable building block in the development of novel organic materials with tailored properties.

Polyaniline (PANI) is a well-known conducting polymer with a rigid backbone, which often leads to poor solubility and processability. The introduction of alkyl substituents on the nitrogen atom is a common strategy to overcome these limitations. The N-alkylation of PANI with flexible alkyl chains has been shown to improve its solubility in organic solvents and its compatibility with polymer matrices like epoxy resins. researchgate.net

The 2-ethylbutyl group in this compound, being a branched and flexible alkyl chain, could significantly enhance the solubility and processability of polyanilines derived from it. This improved processability would allow for easier fabrication of PANI-based materials for applications such as anticorrosion coatings and electronic devices. researchgate.net Research on PANI modified with C5 and C12 alkyl chains has demonstrated that N-alkylation improves the dispersion of the polymer in epoxy coatings, leading to enhanced anticorrosion performance. researchgate.net

Furthermore, the methoxy group at the para position is expected to influence the electronic properties of the resulting polymer. Electron-donating groups like methoxy can increase the electron density of the polymer backbone, potentially affecting its conductivity and redox behavior. orientjchem.org Studies on the polymerization of p-anisidine (B42471) (4-methoxyaniline) have shown that the resulting poly(p-anisidine) exhibits interesting electrochemical and optical properties. rsc.org

Table 1: Potential Effects of Structural Groups on Polyaniline Properties

| Structural Feature of Monomer | Potential Effect on Polymer Property | Reference |

| N-(2-ethylbutyl) group | Improved solubility and processability | researchgate.net |

| 4-methoxy group | Modified electronic properties (e.g., conductivity, redox potential) | orientjchem.orgrsc.org |

| Branched alkyl chain | Enhanced dispersion in polymer matrices | researchgate.net |

This table is illustrative and based on properties of similar compounds.

Aniline derivatives are foundational structures in the design of organic semiconductors for various electronic applications. mdpi.com The molecular structure of this compound, with its electron-rich aromatic system and potential for ordered self-assembly, makes it a candidate for investigation as a precursor for organic semiconductor materials. The solubility imparted by the 2-ethylbutyl group could facilitate solution-based processing techniques, which are often desirable for large-area and low-cost electronics.

The electronic properties of organic semiconductors are highly dependent on their molecular packing in the solid state. The branched 2-ethylbutyl group could influence this packing, potentially leading to favorable intermolecular interactions for charge transport. While direct studies on this specific compound are lacking, the broader class of N-substituted anilines is actively explored in the development of materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Certain aniline derivatives exhibit interesting photophysical properties, including fluorescence. The presence of the electron-donating methoxy group and the nitrogen atom with its lone pair of electrons can lead to the formation of intramolecular charge transfer (ICT) states upon photoexcitation, which are often responsible for fluorescence.

While the specific luminescent properties of this compound have not been reported, studies on other substituted anilines, such as Schiff bases derived from 4-methoxyaniline, have shown photoluminescence, suggesting potential applications in organic light-emitting diodes (OLEDs). researchgate.net The nature of the N-substituent can influence the emission wavelength and quantum yield. The 2-ethylbutyl group could sterically influence the conformation of the molecule, thereby affecting its photophysical properties. Further spectroscopic investigation would be necessary to determine the luminescent potential of this compound.

Exploration of this compound as a Ligand in Coordination Chemistry

The nitrogen atom of the aniline group in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. Therefore, this compound can be explored as a ligand in the synthesis of novel metal complexes.

Aniline and its derivatives are known to act as ligands, forming stable complexes with various transition metals. nih.gov The coordination of the aniline nitrogen to a metal center can be influenced by both electronic and steric factors. The electron-donating methoxy group at the para position would increase the electron density on the nitrogen atom, potentially enhancing its coordinating ability.

However, the bulky 2-ethylbutyl group attached to the nitrogen atom would introduce significant steric hindrance around the coordination site. This steric bulk could influence the coordination number and geometry of the resulting metal complexes. It might favor the formation of complexes with lower coordination numbers or lead to distorted geometries. The synthesis of nickel(II) complexes with various substituted anilines has demonstrated that the coordination sphere can be occupied by a combination of aniline ligands, halide ions, and solvent molecules, with the stability of these complexes being variable. researchgate.net

Table 2: Predicted Coordination Properties of this compound as a Ligand

| Feature | Influence on Coordination | Reference |

| Nitrogen lone pair | Primary coordination site | nih.gov |

| 4-methoxy group (electron-donating) | Enhanced basicity of nitrogen, stronger coordination | orientjchem.org |

| N-(2-ethylbutyl) group (steric bulk) | May lead to lower coordination numbers or distorted geometries | mdpi.com |

This table is illustrative and based on general principles of coordination chemistry.

Metal complexes containing aniline-based ligands have been investigated as catalysts in a variety of organic transformations. For instance, palladium-NHC (N-heterocyclic carbene) complexes featuring aniline ligands have shown high activity in cross-coupling reactions. nih.govorganic-chemistry.org The electronic and steric properties of the aniline ligand can significantly impact the catalytic performance.

Complexes of this compound with transition metals such as palladium, nickel, or iron could potentially exhibit catalytic activity. The steric hindrance from the 2-ethylbutyl group could create a specific pocket around the metal center, which might lead to selectivity in certain catalytic reactions. For example, in ethylene oligomerization catalyzed by iron complexes, the substituents on the N-aryl groups of the ligand have a clear impact on the catalytic activity and product distribution. acs.org The electron-donating nature of the methoxy group could also modulate the electronic properties of the metal center, thereby influencing its catalytic reactivity. The development of cobalt catalysts supported on metal-organic frameworks for the N-alkylation of anilines highlights the ongoing interest in using aniline derivatives in catalysis. rsc.org

Advanced Sensing Applications of this compound Derivatives

While direct research on the application of this compound in advanced sensing technologies is not extensively documented in current literature, the structural characteristics of its derivatives suggest significant potential in this field. The core structure, a substituted aniline, is a versatile platform for the development of fluorescent probes and chemical sensors. The presence of an electron-donating methoxy group and a flexible N-alkyl substituent can be leveraged to design molecules with specific analyte affinities and signaling mechanisms.

Derivatives of this compound can be conceptualized as key components in fluorescent sensors. The fundamental principle behind many such sensors is the modulation of fluorescence intensity or wavelength upon interaction with a target analyte. This can occur through various mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and the formation of exciplexes or excimers. The aniline nitrogen in this compound derivatives can act as a recognition site, capable of binding to specific analytes through hydrogen bonding or other non-covalent interactions.

For instance, the strategic incorporation of a fluorophore unit into a derivative of this compound could lead to a "turn-off" or "turn-on" fluorescent sensor. In a "turn-off" sensor, the aniline moiety could quench the fluorescence of the attached fluorophore in the unbound state. Upon binding to an analyte, a conformational change could disrupt this quenching mechanism, leading to a significant increase in fluorescence intensity. Conversely, in a "turn-on" scenario, the unbound derivative might be non-fluorescent, with analyte binding inducing a fluorescent signal.

The design of such sensors would involve the careful selection of both the fluorophore and any additional functional groups to ensure high selectivity and sensitivity for the target analyte. The 2-ethylbutyl group on the nitrogen atom can influence the solubility and steric environment of the sensing molecule, which can be fine-tuned to optimize its performance in various media.

Table 1: Potential Sensing Applications and Mechanisms for this compound Derivatives

| Analyte Class | Potential Sensing Mechanism | Role of this compound Moiety |

| Metal Ions | Chelation-enhanced fluorescence (CHEF) | The aniline nitrogen and potentially other incorporated chelating groups can bind to metal ions, altering the electronic properties and fluorescence of an attached fluorophore. |

| Anions | Hydrogen bonding interactions | The N-H proton (if present in a secondary amine derivative) can act as a hydrogen bond donor to recognize and bind specific anions, leading to a change in the photophysical properties. |

| Neutral Molecules | Host-guest interactions, solvatochromism | The aromatic ring and alkyl substituents can create a binding pocket for neutral guest molecules. The polarity of the local environment can also influence the fluorescence properties. |

| pH | Protonation/deprotonation of the aniline nitrogen | The basicity of the aniline nitrogen allows for changes in its electronic and, consequently, photophysical properties in response to varying pH levels. |

Photochemistry of this compound and its Derivatives

The photochemical behavior of this compound and its derivatives is anticipated to be governed by the interplay of the aromatic aniline core, the electron-donating methoxy group, and the N-alkyl substituent. Aniline and its N-alkylated derivatives are known to undergo a variety of photochemical reactions upon absorption of ultraviolet radiation. These reactions can include photoisomerization, photo-oxidation, and bond cleavage.

One of the key photochemical processes that N-alkylanilines can undergo is the photo-Fries or photo-Hofmann-Martius rearrangement. acs.org In these reactions, the N-alkyl bond is homolytically cleaved upon photoexcitation, generating a radical pair consisting of an anilinyl radical and an alkyl radical. acs.org This radical pair, confined within a solvent cage, can then recombine at the ortho or para positions of the aromatic ring, leading to the formation of ring-alkylated anilines. acs.org The presence of the electron-donating methoxy group at the para position in this compound would likely influence the regioselectivity of such a rearrangement, favoring substitution at the ortho positions.

The photophysical properties of this compound are also of significant interest. The absorption and emission characteristics are expected to be influenced by the nature of the solvent, a phenomenon known as solvatochromism. In polar solvents, the excited state may be more stabilized than the ground state, leading to a red-shift in the fluorescence emission spectrum. The quantum yield of fluorescence and the excited-state lifetime are crucial parameters that would determine the suitability of its derivatives for applications in areas such as photodynamic therapy or as photoinitiators.

Furthermore, the potential for photoinduced electron transfer (PET) exists, particularly in derivatives where an electron acceptor moiety is incorporated. Upon photoexcitation, an electron could be transferred from the electron-rich this compound donor unit to the acceptor, generating a charge-separated state. The dynamics of this charge separation and subsequent recombination would be critical to the efficiency of any photochemical process based on this mechanism.

Table 2: Predicted Photochemical Properties and Reactions of this compound

| Property/Reaction | Predicted Behavior | Influencing Factors |

| Absorption Spectrum | Strong absorption in the UV region due to π-π* transitions of the aromatic ring. | Solvent polarity, substitution on the aromatic ring. |

| Emission Spectrum | Potential for fluorescence emission from the excited singlet state. | Solvent polarity (solvatochromism), temperature, presence of quenchers. |

| Photo-rearrangement | Possible photo-Hofmann-Martius rearrangement to form ortho-alkylated products. acs.org | Wavelength of irradiation, solvent viscosity, presence of radical scavengers. acs.org |

| Photo-oxidation | Susceptible to oxidation of the aniline nitrogen and the aromatic ring, especially in the presence of oxygen and photosensitizers. | Oxygen concentration, presence of sensitizers, irradiation time. |

| Photoinduced Electron Transfer (PET) | Can act as an electron donor in the presence of a suitable electron acceptor. | Redox potentials of the donor and acceptor, solvent polarity. |

Conclusion and Future Directions in N 2 Ethylbutyl 4 Methoxyaniline Research

Summary of Key Academic Contributions and Insights

Currently, dedicated academic studies on N-(2-ethylbutyl)-4-methoxyaniline are not widely published. However, the synthesis and properties of related aniline (B41778) derivatives provide foundational insights. For instance, the synthesis of the isomeric compound, N-(2-ethylbutyl)-2-methoxyaniline, involves the nucleophilic substitution reaction between 2-methoxyaniline and 2-ethylbutyl bromide, a common and well-understood synthetic route for N-alkylation of anilines. evitachem.com This suggests that a similar synthetic strategy would be applicable for this compound, starting from 4-methoxyaniline.

Research into related compounds, such as 2-ethyl-4-methoxy aniline, highlights the importance of substituted anilines as precursors for more complex molecules, like indoles. researchgate.net The synthesis of this particular aniline involved a four-step process, underscoring the multi-step procedures that are often necessary to arrive at specifically substituted anilines. researchgate.net This body of work on related compounds provides a solid basis for understanding the fundamental reactivity and potential synthetic utility of the this compound scaffold.

Unresolved Research Questions and Challenges

The primary challenge in the study of this compound is the current scarcity of dedicated research. This presents a landscape of unresolved questions:

Optimal Synthetic Routes: While standard N-alkylation is a likely synthetic method, the optimization of reaction conditions, including catalysts, solvents, and temperature, to maximize yield and minimize by-products for this specific molecule remains unexplored.

Detailed Physicochemical Properties: A thorough characterization of its physical and chemical properties, such as its solubility, stability under various conditions, and spectroscopic data, is not yet available in the public domain.

Biological Activity Profile: The potential biological activities of this compound are unknown. Investigations into its antimicrobial, antifungal, or other pharmacological effects have not been reported.

Reactivity and Mechanistic Pathways: The influence of the 2-ethylbutyl group on the electronic and steric environment of the aniline nitrogen and the methoxy-substituted aromatic ring has not been studied in detail. Understanding how these features affect its reactivity in various chemical transformations is a key unanswered question.

Emerging Avenues for this compound Research

The future of this compound research is ripe with potential, branching into several exciting areas.

Beyond traditional N-alkylation, modern synthetic chemistry offers a plethora of more efficient and sustainable methods that could be applied to the synthesis of this compound. The development of green chemistry approaches, utilizing eco-friendly solvents and catalysts, is a significant trend. mdpi.com For instance, catalytic methods that avoid the use of stoichiometric bases and harsh reaction conditions would be a valuable contribution. Furthermore, exploring one-pot syntheses that combine several steps into a single, efficient process could streamline its production. researchgate.net

A detailed investigation into the reaction mechanisms of this compound would provide valuable insights for its application as a synthetic intermediate. For example, studying its behavior in oxidation and reduction reactions could reveal pathways to novel derivatives. evitachem.com The methoxy (B1213986) group on the aniline ring can also be a site for nucleophilic substitution, opening up avenues for further functionalization. evitachem.com Computational modeling, in conjunction with experimental studies, could elucidate the electronic structure and predict the reactivity of the molecule, guiding future synthetic efforts.

The field of advanced materials is constantly seeking novel organic molecules with specific properties. novapublishers.com The structure of this compound, with its combination of an aromatic core and a flexible alkyl chain, suggests potential applications in several areas of materials science. Its potential as a monomer for the synthesis of novel polymers or as a component in the formulation of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), warrants investigation. The aniline moiety is a common structural motif in conductive polymers, and the specific substitutions on this molecule could be tuned to achieve desired electronic and physical properties.

Broader Implications of this compound Research in Organic Chemistry and Materials Science

Research into this compound, while specific, can have broader implications for the fields of organic chemistry and materials science. The development of novel synthetic routes and a deeper understanding of its reactivity would contribute to the fundamental knowledge base of organic synthesis. mdpi.com Furthermore, should this compound or its derivatives exhibit interesting properties, it could serve as a new building block for the creation of advanced materials with tailored functionalities. novapublishers.com The exploration of such specialized molecules drives innovation and pushes the boundaries of what is possible in both the synthesis of complex molecules and the design of next-generation materials.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(2-ethylbutyl)-4-methoxyaniline, and how does reaction optimization impact yield?

- Methodology : The compound can be synthesized via reductive alkylation or nucleophilic substitution. For example, evidence from catalytic hydrogenation (e.g., Ru-OMC catalysts) demonstrates a yield of 82% under optimized conditions (CDCl₃ solvent, room temperature). Key parameters include catalyst loading, solvent polarity, and reaction time .

- Characterization : Post-synthesis, nuclear magnetic resonance (NMR) (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural validation. For instance, δ = 3.79 ppm (s, 3H) in ¹H NMR confirms the methoxy group, while HRMS matches theoretical molecular weights .

Q. How do substituents on the aniline ring influence the physicochemical properties of this compound?

- Key Properties : The methoxy group at the para position enhances electron-donating effects, increasing solubility in polar solvents (e.g., ethanol, DMSO). LogP values (~3.15 at pH 7.4) suggest moderate lipophilicity, which is critical for bioavailability studies .

- Experimental Design : Substituent effects can be studied via Hammett plots or computational methods (e.g., DFT calculations) to correlate electronic properties with reactivity .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic role of this compound in cross-coupling or hydrogenation reactions?

- Mechanistic Studies : In Ru-catalyzed hydrogenation (e.g., evidence from Ru-OMC systems), the compound acts as a ligand or intermediate, stabilizing metal centers via coordination. Kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (e.g., deuterated solvents) can elucidate reaction pathways .

- Contradictions : Discrepancies in catalytic efficiency (e.g., 82% vs. lower yields in other studies) may arise from steric hindrance from the 2-ethylbutyl group or competing side reactions. Controlled experiments with substituted analogs (e.g., shorter alkyl chains) are recommended .

Q. How does this compound interact with biological targets, such as neurotransmitter receptors or enzymes implicated in neurodegeneration?

- Biological Assays : Structural analogs (e.g., BL-M in evidence 5) show neuroprotective effects in rat cortical neurons by modulating excitotoxicity and oxidative stress. For this compound, in vitro models (primary neuronal cultures) and in vivo assays (e.g., Morris water maze for cognitive function) could assess efficacy.